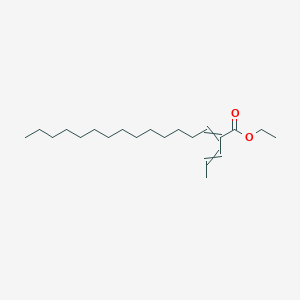

Ethyl 2-(prop-1-EN-1-YL)hexadec-2-enoate

Description

Ethyl 2-(prop-1-en-1-yl)hexadec-2-enoate is a long-chain unsaturated ester featuring a hexadec-2-enoate backbone substituted with a prop-1-en-1-yl group at the 2-position and an ethyl ester moiety. Its structure combines a hydrophobic aliphatic chain with conjugated double bonds, which may confer unique physicochemical properties, such as liquid crystalline behavior or selective reactivity in organic synthesis. The compound’s extended alkyl chain and stereochemistry (Z/E isomerism) likely influence its solubility, melting point, and biological interactions.

Properties

CAS No. |

195137-24-7 |

|---|---|

Molecular Formula |

C21H38O2 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

ethyl 2-prop-1-enylhexadec-2-enoate |

InChI |

InChI=1S/C21H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-19-20(18-5-2)21(22)23-6-3/h5,18-19H,4,6-17H2,1-3H3 |

InChI Key |

YEGJWQFGSVKSET-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC=C(C=CC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(prop-1-EN-1-YL)hexadec-2-enoate typically involves the esterification of 2-(prop-1-EN-1-YL)hexadec-2-enoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 2-(prop-1-EN-1-YL)hexadec-2-enoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(prop-1-EN-1-YL)hexadec-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways. The double bond in the hydrocarbon chain can also participate in various chemical reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs

Key analogs include esters with varying chain lengths, substitution patterns, or functional groups:

Key Observations :

- Chain Length : Longer aliphatic chains (e.g., hexadec vs. hexacosyl) increase hydrophobicity and melting points but reduce aqueous solubility.

- Substituent Effects : The prop-1-en-1-yl group introduces stereoelectronic effects; its (Z)-configuration in cephalosporins enhances stability and crystallinity .

- Functional Groups : Ethyl esters (vs. methyl or aromatic ethers) balance lipophilicity and metabolic stability, as seen in Isoeugenyl ethyl ether’s use in fragrances .

Physicochemical Properties

- Solubility: this compound is expected to be poorly soluble in water due to its long hydrocarbon chain, similar to N-[2-(1H-indol-3-yl)ethyl]hexacosanamide . Shorter-chain analogs (e.g., Isoeugenyl ethyl ether) exhibit better solubility in organic solvents.

- Melting Point : Conjugated double bonds may lower melting points compared to saturated analogs. Pharmacopeial data for related cephalosporins emphasize crystallinity as a critical quality attribute .

Reactivity and Stability

- The α,β-unsaturated ester moiety in this compound is prone to Michael addition or Diels-Alder reactions, unlike saturated esters.

- Prop-1-en-1-yl groups in cephalosporins resist hydrolysis under physiological conditions, suggesting similar stability for the target compound .

Computational and Crystallographic Analysis

- SHELX Suite : Used to refine crystal structures of small molecules, including unsaturated esters. SHELXL’s robust refinement algorithms enable precise determination of double-bond geometries .

- Mercury CSD : Visualizes packing patterns; the compound’s long alkyl chain may form layered structures or exhibit van der Waals-driven aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.